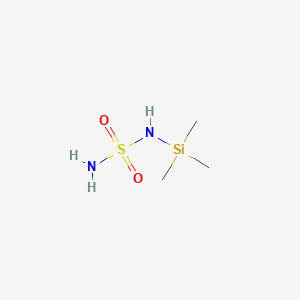
N-(Trimethylsilyl)sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilyl)sulfuric diamide is an organosulfur compound with the chemical formula S(NSi(CH₃)₃)₂. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is primarily used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds .
Vorbereitungsmethoden
N-(Trimethylsilyl)sulfuric diamide is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
[ \text{SOCl}_2 + 2 \text{NaN(Si(CH}_3)_3)_2 \rightarrow \text{S(NSi(CH}_3)_3)_2 + 2 \text{NaCl} + \text{O(Si(CH}_3)_3)_2 ]
This method involves the use of an inert solvent and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with appropriate safety measures and equipment to handle the reagents and by-products .
Analyse Chemischer Reaktionen
N-(Trimethylsilyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfur diimides and other sulfur-containing compounds.
Reduction: It can be reduced to form simpler sulfur compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilyl)sulfuric diamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds.
Biology: The compound is used in the study of sulfur metabolism and the role of sulfur compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of N-(Trimethylsilyl)sulfuric diamide involves its ability to act as a source of sulfur and nitrogen atoms. The compound can undergo various chemical transformations, releasing these atoms to form new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-(Trimethylsilyl)sulfuric diamide can be compared with other sulfur diimides and organosulfur compounds:
Sulfur diimide (S(NR)₂): Similar in structure but with different substituents on the nitrogen atoms.
Bis(trimethylsilyl)sulfur diimide: Another organosulfur compound with similar applications but different reactivity and properties.
This compound is unique due to its specific reactivity and the presence of trimethylsilyl groups, which influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
113402-58-7 |
|---|---|
Molekularformel |
C3H12N2O2SSi |
Molekulargewicht |
168.29 g/mol |
IUPAC-Name |
[dimethyl-(sulfamoylamino)silyl]methane |
InChI |
InChI=1S/C3H12N2O2SSi/c1-9(2,3)5-8(4,6)7/h5H,1-3H3,(H2,4,6,7) |
InChI-Schlüssel |
AYDOWLQVELNYEE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


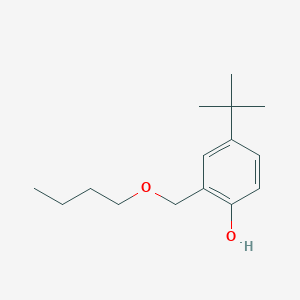

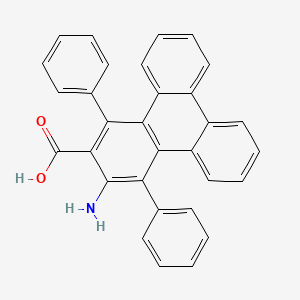
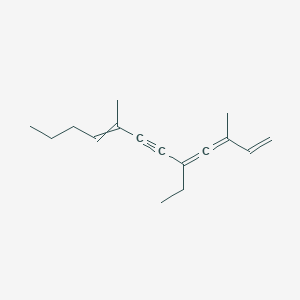
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
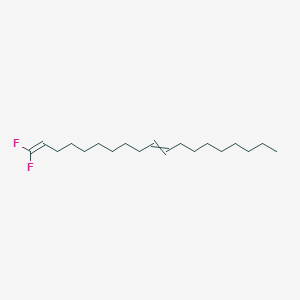
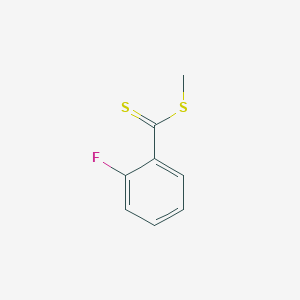
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
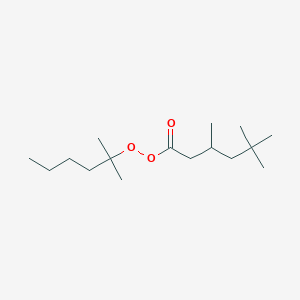
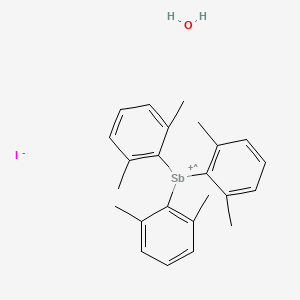
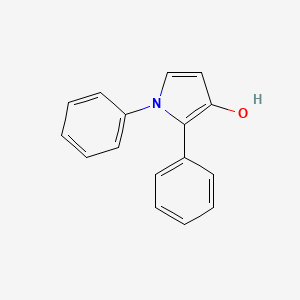
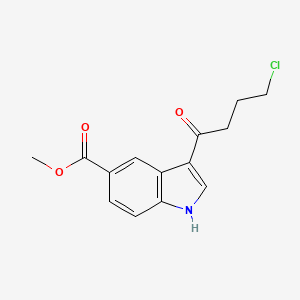
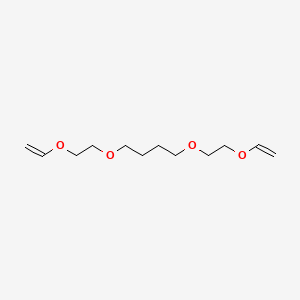
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
